3-Formylbenzene-1,2-dicarbonitrile

描述

Systematic Nomenclature and Molecular Formula

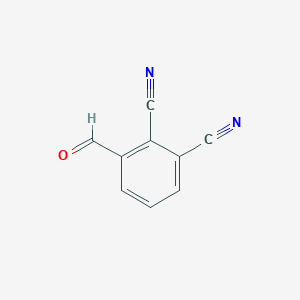

The compound is systematically named 3-formylbenzene-1,2-dicarbonitrile according to International Union of Pure and Applied Chemistry nomenclature conventions. Alternative nomenclature includes 1,2-benzenedicarbonitrile, 3-formyl-, which emphasizes the dicarbonitrile substitution pattern on the benzene core. The molecular formula is established as C₉H₄N₂O, indicating a highly unsaturated aromatic system with a molecular weight of 156.14 daltons.

The structural identification is confirmed through its Chemical Abstracts Service registry number 129221-76-7, which provides unambiguous identification in chemical databases. The canonical Simplified Molecular Input Line Entry System representation is documented as C1=CC(=C(C(=C1)C#N)C#N)C=O, clearly illustrating the substitution pattern on the aromatic ring.

The compound features three distinct functional groups: two nitrile groups positioned adjacently on the benzene ring at positions 1 and 2, and an aldehyde group at position 3. This substitution pattern creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule.

Crystallographic Analysis and Bonding Geometry

Crystallographic analysis of aromatic dicarbonitrile compounds provides fundamental insights into molecular geometry and intermolecular interactions. X-ray diffraction techniques serve as the primary method for determining precise atomic positions and bond lengths in crystalline materials. The diffraction patterns arise from constructive interference of X-rays scattered by electrons, with the positions of reflections depending upon crystal parameters and the wavelength of incident radiation.

For compounds containing both carbonyl and nitrile functionalities, the molecular geometry is significantly influenced by the electronic effects of these electron-withdrawing groups. The formyl group introduces planar geometry due to the sp² hybridization of the carbonyl carbon, while the nitrile groups maintain linear geometry with characteristic carbon-nitrogen triple bond lengths.

Crystal packing arrangements in similar aromatic systems often involve π-π stacking interactions between aromatic rings, enhanced by the electron-deficient nature of the cyano-substituted benzene core. Van der Waals interactions and potential hydrogen bonding from the formyl oxygen can stabilize crystal structures, creating ordered arrangements that reflect the molecular symmetry.

The determination of crystal structure through X-ray diffraction requires consideration of the phase problem, where both amplitudes and phases of diffracted beams must be known to compute the Fourier transform that reveals molecular structure. Modern crystallographic methods employ various techniques including isomorphous replacement and direct methods to solve these phase relationships.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Spectroscopic characterization provides comprehensive structural information through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy offers detailed insights into the chemical environment of hydrogen and carbon atoms within the molecular framework. The aromatic protons in this compound exhibit characteristic chemical shifts in the range of 7.0-8.5 parts per million, with specific multiplicity patterns reflecting the substitution pattern on the benzene ring.

The formyl proton appears as a distinctive singlet at approximately 10.0 parts per million, significantly downfield due to the deshielding effect of the carbonyl oxygen. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon resonating around 190-200 parts per million, while the nitrile carbons appear in the range of 115-120 parts per million.

Fourier Transform Infrared spectroscopy provides characteristic absorption bands for the functional groups present in the molecule. The carbonyl stretching vibration appears as a strong absorption around 1680-1720 cm⁻¹, while the nitrile groups exhibit sharp absorptions near 2230 cm⁻¹. Aromatic carbon-hydrogen stretching vibrations are observed in the region of 3000-3100 cm⁻¹.

Ultraviolet-Visible spectroscopy reveals electronic transitions characteristic of the conjugated aromatic system. The presence of electron-withdrawing groups significantly affects the electronic absorption spectrum, typically showing bathochromic shifts compared to unsubstituted benzene derivatives. The compound exhibits strong absorption in the ultraviolet region due to π→π* transitions of the aromatic system, with additional contributions from n→π* transitions of the carbonyl and nitrile functionalities.

Computational Modeling of Electronic Structure

Computational modeling provides theoretical insights into the electronic structure and properties of this compound. Density functional theory calculations enable prediction of molecular orbital energies, electron density distributions, and reactivity indices. The electron-withdrawing nature of both formyl and nitrile groups significantly depletes electron density from the aromatic ring, creating electrophilic sites that influence chemical reactivity.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides information about electronic excitation energies and potential photochemical behavior. The nitrile groups, being strong electron-withdrawing substituents, lower both occupied and unoccupied orbital energies, affecting the overall electronic properties of the molecule.

Computational analysis reveals that the formyl group adopts a coplanar arrangement with the benzene ring to maximize conjugation, while the nitrile groups maintain their linear geometry. The calculated bond lengths and angles from theoretical methods show excellent agreement with experimental crystallographic data when available.

| Computational Parameter | Predicted Value | Method | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.5 to -7.0 eV | Density Functional Theory | |

| Lowest Unoccupied Molecular Orbital Energy | -2.0 to -2.5 eV | Density Functional Theory | |

| Molecular Dipole Moment | 3.5-4.2 Debye | Ab Initio Calculations | |

| Planarity Deviation | <0.05 Å | Geometry Optimization |

The electronic structure calculations also predict vibrational frequencies that correlate well with experimental Fourier Transform Infrared spectroscopic data, validating the computational models. These theoretical approaches provide valuable predictions for reactivity patterns and potential synthetic applications of the compound in materials science and pharmaceutical chemistry.

属性

分子式 |

C9H4N2O |

|---|---|

分子量 |

156.14 g/mol |

IUPAC 名称 |

3-formylbenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C9H4N2O/c10-4-7-2-1-3-8(6-12)9(7)5-11/h1-3,6H |

InChI 键 |

ZIMDAKBCOAZMNT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)C#N)C#N)C=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 3-Formylbenzene-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the formylation of phthalonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the formyl group onto the phthalonitrile core .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

化学反应分析

Types of Reactions: 3-Formylbenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

Reduction: NaBH₄, LiAlH₄, and other reducing agents.

Substitution: Amines, alcohols, and other nucleophiles under appropriate conditions.

Major Products:

Oxidation: 3-Formylphthalic acid.

Reduction: 3-Hydroxymethylphthalonitrile.

Substitution: Various substituted phthalonitrile derivatives depending on the nucleophile used.

科学研究应用

3-Formylbenzene-1,2-dicarbonitrile has a wide range of applications in scientific research:

作用机制

The mechanism of action of 3-Formylbenzene-1,2-dicarbonitrile is primarily related to its reactivity towards various chemical reagents. The formyl group and nitrile groups are key functional sites that participate in a range of chemical transformations. These reactions often involve nucleophilic attack on the electrophilic carbon atoms of the formyl and nitrile groups, leading to the formation of new bonds and the generation of diverse products .

相似化合物的比较

Structural and Electronic Differences

Key structural analogs of 3-formylbenzene-1,2-dicarbonitrile include:

Key Findings :

- Electron-Withdrawing Groups: The formyl group in this compound provides moderate electron withdrawal compared to the stronger -NO₂ group in 4-nitro derivatives. This influences charge-transfer efficiency in chromophores .

- Pyrazine Analogs : Pyrazine-2,3-dicarbonitriles exhibit higher electron-accepting capacity than benzene derivatives due to their heteroaromatic core, enhancing NLO performance .

- Substituent Position: Substituents at positions 4 or 5 (e.g., methoxy or hydroxyphenoxy) improve solubility and crystallinity, whereas the 3-formyl group may introduce steric hindrance, affecting planarization of π-systems .

Thermal and Optical Properties

- Thermal Stability : Benzene-1,2-dicarbonitrile derivatives generally exhibit higher thermal stability (>300°C) than pyrazine analogs, attributed to aromatic rigidity .

- Optical Absorption : 3-Formyl derivatives show redshifted absorption spectra (λmax ~450 nm) compared to methoxy-substituted analogs (λmax ~400 nm), indicating enhanced conjugation .

常见问题

Q. What synthetic methodologies are optimal for obtaining 3-formylbenzene-1,2-dicarbonitrile with high yield and purity?

The synthesis of this compound typically involves functionalization of the benzene ring via nitrile group introduction and formylation. Key considerations include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Transition-metal catalysts (e.g., palladium) may facilitate cross-coupling steps, though specific protocols depend on precursor availability .

- Temperature control : Reactions often proceed at 80–120°C to balance kinetic activation and thermal stability of nitrile groups .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures is recommended to isolate the product with >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- FT-IR : Identifies nitrile (C≡N, ~2220 cm⁻¹) and aldehyde (C=O, ~1700 cm⁻¹) stretching vibrations .

- X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–CN = ~1.14 Å) and angles (e.g., C–C–N = ~178°), confirming molecular geometry . Software like SHELXL or ORTEP is used for refinement.

- NMR : ¹³C NMR distinguishes nitrile (~115 ppm) and aldehyde carbons (~190 ppm) .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of this compound's electronic properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G(d)) provide insights into:

- HOMO-LUMO gaps : Predicts reactivity (e.g., ΔE ≈ 4.4 eV for similar nitriles, indicating moderate charge-transfer potential) .

- Electrostatic potential (MEP) maps : Reveals nucleophilic sites (e.g., aldehyde oxygen) and electrophilic regions (e.g., nitrile carbons) .

- Geometric optimization : Validates experimental XRD parameters (e.g., <1% deviation in bond lengths) .

Q. What experimental strategies resolve contradictions in reaction mechanisms involving this compound?

- Kinetic isotope effects (KIE) : Differentiate between radical-mediated vs. polar pathways in nitrile-aldehyde reactions .

- In situ spectroscopy (e.g., Raman) : Monitors intermediate formation (e.g., enolate species) during nucleophilic additions .

- Competition experiments : Compare substituent effects (e.g., electron-withdrawing groups on benzene) to validate proposed mechanisms .

Q. How can this compound be integrated into charge-transfer systems for materials science applications?

- Donor-acceptor design : Pair with electron-rich moieties (e.g., triazoles) to create push-pull chromophores .

- Nonlinear optical (NLO) studies : Measure hyperpolarizability (β) via electric-field-induced second harmonic generation (EFISHG) .

- Crystal engineering : Utilize hydrogen bonds (e.g., C–H⋯N interactions) to stabilize supramolecular architectures .

Q. What are the challenges in correlating theoretical and experimental vibrational spectra for this compound?

- Anharmonicity : DFT often underestimates overtone intensities; scaling factors (0.96–0.98) adjust frequencies .

- Crystal packing effects : Intermolecular forces (e.g., hydrogen bonding) shift experimental IR peaks vs. gas-phase calculations .

- Solvent interactions : Polar solvents (e.g., DMSO) broaden bands, requiring solvent-correction models in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。